molecular formula C23H18Cl2FNO2 B2891687 (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477870-64-7

(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide

Cat. No. B2891687
CAS RN: 477870-64-7
M. Wt: 430.3
InChI Key: CFPLUZFXLKYSLQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide, also known as Cbz-FLG, is a novel synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a wide range of applications, from its synthesis method to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide is not yet fully understood. However, it is hypothesized that (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide binds to and activates GPR40, which then triggers a signaling cascade that leads to the release of insulin from the pancreas. Additionally, (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has been found to increase the expression of GLUT4, a glucose transporter, which may also contribute to its effects on glucose metabolism.
Biochemical and Physiological Effects
(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has been found to have a range of biochemical and physiological effects. In vitro studies have found that (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide increases glucose-stimulated insulin secretion, as well as the expression of GLUT4, a glucose transporter. Additionally, (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has been found to increase the expression of PPARγ, a transcription factor involved in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has several advantages and limitations as a tool for scientific research. One advantage is that it is a highly selective agonist of GPR40, which makes it a useful tool for studying the effects of GPR40 on glucose metabolism. Additionally, (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has been found to increase glucose-stimulated insulin secretion, making it a potential therapeutic agent for type 2 diabetes. However, it is important to note that (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has not yet been tested in vivo, so its effects in humans are unknown.

Future Directions

(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has potential for further research in a variety of areas. One potential direction is to further investigate its effects on glucose metabolism in vivo. Additionally, further research could be done to explore its potential use as a therapeutic agent for type 2 diabetes. Furthermore, (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide could be studied for its potential use in other medical conditions, such as obesity and metabolic syndrome. Finally, further research could be done to better understand its mechanism of action and to identify other potential targets for this compound.

Synthesis Methods

(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide is synthesized through a multi-step process. The first step is the formation of the 4-chlorobenzyloxycarbonyl (Cbz) group, which is formed by reacting 4-chlorobenzaldehyde with diethyl oxalate in the presence of sodium ethoxide. The resulting Cbz group is then reacted with 2-chloro-6-fluorobenzyl bromide in the presence of sodium hydride to form the (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide product.

Scientific Research Applications

(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has been studied for its potential use in scientific research. It has been found to act as a selective agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism. This makes (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide a useful tool for studying the effects of GPR40 on glucose metabolism. Additionally, (E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide has been studied for its potential use in the treatment of type 2 diabetes, as it has been found to increase glucose-stimulated insulin secretion in vitro.

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FNO2/c24-18-9-4-17(5-10-18)14-27-23(28)13-8-16-6-11-19(12-7-16)29-15-20-21(25)2-1-3-22(20)26/h1-13H,14-15H2,(H,27,28)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLUZFXLKYSLQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.